N-(5-methyl-1,2-oxazol-3-yl)tetrahydrofuran-2-carboxamide
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Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)tetrahydrofuran-2-carboxamide is an organic compound that features a unique structure combining an oxazole ring and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)tetrahydrofuran-2-carboxamide typically involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with tetrahydrofuran-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)tetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with nucleophiles replacing hydrogen atoms on the oxazole ring.
Scientific Research Applications
N-(5-methyl-1,2-oxazol-3-yl)tetrahydrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
- N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide
- N-(5-methyl-1,2-oxazol-3-yl)-1-[6-(1H-1,2,4-triazol-1-yl)-3-pyridazinyl]-4-piperidinecarboxamide
Uniqueness
N-(5-methyl-1,2-oxazol-3-yl)tetrahydrofuran-2-carboxamide is unique due to its combination of an oxazole ring and a tetrahydrofuran ring, which imparts distinct chemical and physical properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of biological activities that may not be observed in similar compounds.
Properties
Molecular Formula |
C9H12N2O3 |
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Molecular Weight |
196.20 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)oxolane-2-carboxamide |
InChI |
InChI=1S/C9H12N2O3/c1-6-5-8(11-14-6)10-9(12)7-3-2-4-13-7/h5,7H,2-4H2,1H3,(H,10,11,12) |
InChI Key |
FIXWEPXQHDIZFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCCO2 |
Origin of Product |
United States |
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